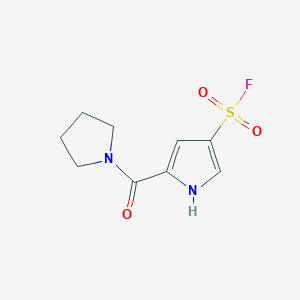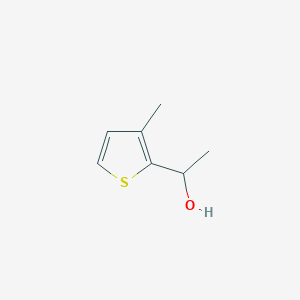
Acide 1-(cyclopropylméthyl)-5-méthyl-1H-pyrazole-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule that contains a pyrazole ring, a cyclopropyl group, and a carboxylic acid group . The pyrazole ring is a five-membered ring with two nitrogen atoms. The cyclopropyl group is a three-membered carbon ring, and the carboxylic acid group contains a carbon double-bonded to an oxygen atom and single-bonded to a hydroxyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the cyclopropyl group, and the carboxylic acid group . The cyclopropyl group is known to introduce strain into the molecule due to its small ring size .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring might undergo reactions typical of aromatic compounds. The carboxylic acid group could participate in acid-base reactions, and the cyclopropyl group might undergo ring-opening reactions due to the strain in the three-membered ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in the compound being acidic. The cyclopropyl group could introduce strain, potentially affecting the compound’s stability .Applications De Recherche Scientifique
- Rôle de l'acide 1-(cyclopropylméthyl)-5-méthyl-1H-pyrazole-3-carboxylique : Ce composé sert de réactif organoboré dans les réactions de couplage SM. Sa stabilité, ses conditions réactionnelles douces et sa tolérance aux groupes fonctionnels en font un outil précieux pour la construction de molécules complexes .
- Pertinence : L'this compound participe aux réactions de Suzuki–Miyaura et de Chan–Lam, permettant l'introduction de motifs cyclopropanes dans divers hétérocycles .
Couplage de Suzuki–Miyaura
Incorporation du cycle cyclopropane
Études phytochimiques
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Cyclopropylation of heterocyclic cores using cyclopropylboronic compounds. Journal of Heterocyclic Chemistry, 57(4), 1007-1016. Comparative Study on the Phytochemical Composition and Antioxidant Activity of Different Parts of the Medicinal Plant Echinacea purpurea (L.) Moench. Plants, 12(18), 3229.
Mécanisme D'action
Target of action
The compound “1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms. Pyrazoles are used in the development of various drugs due to their diverse biological activities .
Mode of action
The mode of action of pyrazoles depends on their specific chemical structure and the functional groups they contain. They can interact with various biological targets such as enzymes, receptors, and ion channels, leading to changes in cellular functions .
Biochemical pathways
Pyrazoles can interfere with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of a compound depend on its chemical structure and physicochemical properties .
Result of action
The molecular and cellular effects of “1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid” would depend on its specific targets and mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "1-(Cyclopropylmethyl)-5-methyl-1H-pyrazole-3-carboxylic acid" .
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-8(9(12)13)10-11(6)5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKUVPVYLAOHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2562471.png)
![4-[2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2562473.png)
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2562475.png)
![N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2562477.png)
![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2562478.png)
![ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2562479.png)
![3-(4-Bromophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2562482.png)
![8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2562484.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2562488.png)

![2-[4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]ethanenitrile](/img/structure/B2562492.png)
![2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2562493.png)
